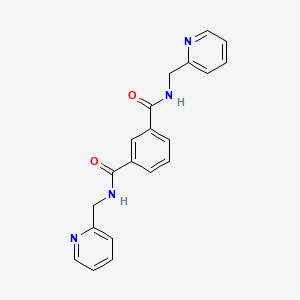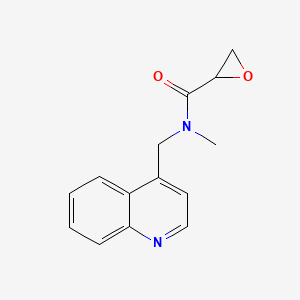![molecular formula C26H32N2O5 B2683488 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide CAS No. 851407-89-1](/img/no-structure.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to the one you provided often belong to the class of coumarins . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .Molecular Structure Analysis
The molecular structure of these compounds is often complex and unique, allowing for various applications in scientific research.Chemical Reactions Analysis
The chemical reactions involving these compounds can be diverse, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely, depending on their specific structure .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective against influenza A, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing inhibitory activity (IC50 = 7.53 μmol/L) and a high selectivity index (SI) against CoxB3 virus .
Inhibition of NF-κB DNA Binding
The compound N’-[2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene]-4-nitrobenzohydrazide inhibited the DNA binding of NF-κB p50, suggesting potential anti-inflammatory effects .
Anti-Tubercular Potential
Researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives containing an indole scaffold. Compounds such as 80a , 80b , 81a , 82a , and 83a exhibited potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Other Potential Applications
Indole derivatives have also been explored for their:
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine to form the desired product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 3,4,5-triethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base such as triethylamine to form the desired product, N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide." ] } | |
CAS RN |
851407-89-1 |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
Molecular Formula |
C26H32N2O5 |
Molecular Weight |
452.551 |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H32N2O5/c1-6-31-21-14-20(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-19-13-18-10-9-16(4)17(5)23(18)28-26(19)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30) |
InChI Key |
DFIBUDWUPMZJJF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(7-isopentyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2683407.png)


![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2683410.png)
![1-[4-(Difluoromethoxy)phenyl]-3-[3-(dimethylamino)propyl]thiourea](/img/structure/B2683411.png)
![6-Cyclopentyl-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683412.png)


![6-(1H-pyrazol-1-yl)-2-{[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2683415.png)


![1-(4-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683425.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B2683427.png)